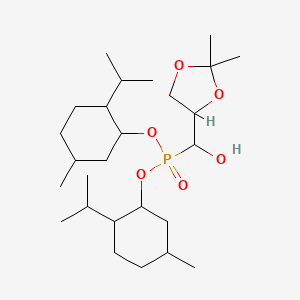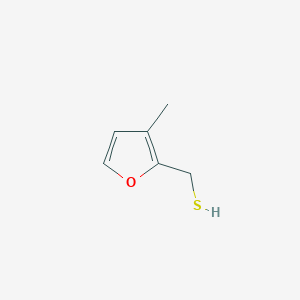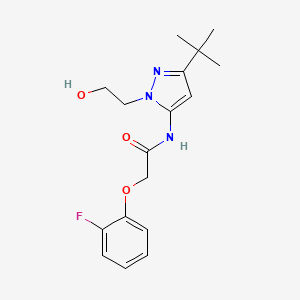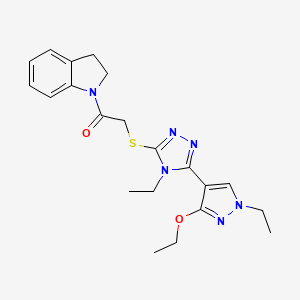![molecular formula C18H24N4O2S B2416637 4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 2097896-08-5](/img/structure/B2416637.png)
4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several structural components including a pyrrolidine ring, a thiophene ring, and a 1,2,3-triazole ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . Thiophene is a five-membered aromatic ring with a sulfur atom . 1,2,3-Triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The thiophene and 1,2,3-triazole rings could be introduced through appropriate synthetic strategies .Molecular Structure Analysis
The molecular structure of the compound would be characterized by the presence of the pyrrolidine, thiophene, and 1,2,3-triazole rings. The spatial orientation of substituents on these rings could lead to different stereoisomers of the compound .Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them .Scientific Research Applications
Synthesis and Chemical Transformation
The scientific research around 4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole primarily focuses on its synthesis and potential applications in creating various chemical compounds. For example, the transamination of enaminones, including derivatives of 1,2,3-triazole, leads to the synthesis of tricyclic structures that could have implications for developing novel pharmaceuticals (T. Chan et al., 1990). This process involves acylation and cyclization under acidic and basic conditions, creating compounds with potential biological activity.
Potential Anticancer and Antibacterial Agents
Research also explores the application of sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties as potential anticancer agents. One study presented the synthesis, computational study, and biological evaluation of such derivatives, demonstrating notable cytotoxicity against breast cancer cells compared to traditional cancer medications (S. Murugavel et al., 2019). This indicates the compound's potential as a foundation for novel anticancer drug development.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-24-13-14-11-22(20-19-14)15-6-9-21(12-15)17(23)18(7-2-3-8-18)16-5-4-10-25-16/h4-5,10-11,15H,2-3,6-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJSRSCUZSDBSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(2-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416563.png)

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2416565.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2416570.png)

![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)
